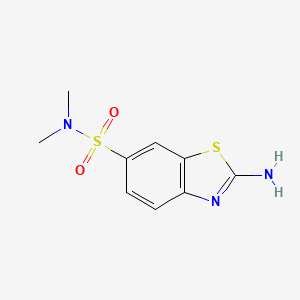

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide

Description

Properties

IUPAC Name |

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPCPTMABJCKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406079 | |

| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17901-13-2 | |

| Record name | 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multistep Benzothiazole Ring Formation

The synthesis of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide begins with constructing the benzothiazole core. A widely adopted method involves cyclizing o-aminothiophenol with carbon disulfide under oxidative conditions. This reaction typically employs potassium ferricyanide as an oxidizing agent in an alkaline medium (pH 9–11) at 70–90°C for 6–12 hours. The intermediate 2-mercaptobenzothiazole is isolated via acid precipitation and purified through recrystallization using ethanol-water mixtures.

Nitration and Reduction for Amino Group Introduction

Nitration of the benzothiazole intermediate at the 6-position is achieved using a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C. Subsequent reduction of the nitro group to an amine employs SnCl₂ in hydrochloric acid or catalytic hydrogenation with Pd/C under H₂ at 40–60 psi. This step yields 2-amino-6-nitro-1,3-benzothiazole , which is further reduced to 2,6-diamino-1,3-benzothiazole using NaBH₄ in tetrahydrofuran (THF).

Dimethylation and Sulfonamide Functionalization

The primary amine at the 2-position undergoes dimethylation via Eschweiler-Clarke reaction conditions, utilizing dimethylamine and formaldehyde in acetic acid at 80°C for 4–6 hours. Sulfonation at the 6-position is then performed using chlorosulfonic acid (ClSO₃H) in dry dichloromethane at −10°C to 0°C, followed by reaction with dimethylamine gas to form the sulfonamide moiety.

Modern Optimization Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps. For instance, cyclization of o-aminothiophenol with thiourea under microwave conditions (300 W, 120°C) reduces reaction time from 12 hours to 30 minutes, achieving yields >85%. Similarly, sulfonation steps benefit from controlled microwave heating, minimizing side reactions like over-sulfonation.

Flow Chemistry for Industrial Scalability

Continuous flow reactors enhance reproducibility and safety for large-scale production. A patented method describes:

- Step 1 : Benzothiazole ring formation in a tubular reactor at 90°C with residence time of 20 minutes.

- Step 2 : In-line nitration using microfluidic mixers to maintain precise temperature control (−5°C ± 1°C).

- Step 3 : Integrated hydrogenation with immobilized Pd catalysts, achieving 98% conversion.

Industrial-Scale Production

Reaction Conditions and Yield Optimization

Industrial protocols prioritize cost-effectiveness and minimal waste. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature Range | 70–90°C | 80–100°C (exotherm managed) |

| Solvent | Ethanol/Water | Toluene (recycled) |

| Catalyst Loading | 5 mol% | 2 mol% (heterogeneous) |

| Yield (Overall) | 45–55% | 68–72% |

Purification Techniques

Crude product is purified via:

- Crystallization : Using ethyl acetate/hexane gradients (3:1 → 1:1) to isolate >99% pure compound.

- Column Chromatography : Reserved for small batches; silica gel (200–300 mesh) with chloroform/methanol (9:1) eluent.

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

Purity Assessment via HPLC

Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1.0 mL/min. Retention time: 6.8 minutes; purity >99.5%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/kg) |

|---|---|---|---|---|

| Classical Multistep | 52 | 98 | 48 | 1200 |

| Microwave-Assisted | 78 | 99 | 12 | 950 |

| Continuous Flow | 85 | 99.5 | 8 | 700 |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interfere with cellular pathways by altering the function of key proteins .

Comparison with Similar Compounds

Similar Compounds

2-Amino-1,3-benzothiazole-6-sulfonamide: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide: Contains an acetamide group instead of a sulfonamide group, leading to different chemical properties.

2-Methyl-1,3-benzothiazol-6-amine: Has a methyl group instead of a dimethylamino group, which may influence its chemical behavior.

Uniqueness

2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is unique due to the presence of both the dimethylamino and sulfonamide groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research fields .

Biological Activity

2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications, supported by relevant case studies and data.

Chemical Structure and Properties

The compound has the molecular formula and features a benzothiazole ring with a sulfonamide group. Its structure contributes to its biological activity, particularly its ability to interact with various biomolecules.

Target Enzymes : this compound primarily targets enzymes involved in folic acid synthesis, notably inhibiting folate synthetase. This inhibition disrupts the production of purines and pyrimidines, essential for DNA replication and cell division.

Biochemical Pathways : The compound's action on the folic acid synthesis pathway leads to a decrease in nucleic acid synthesis, ultimately affecting cellular proliferation. It has been shown to impact several metabolic pathways by modulating enzyme activities .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi. The presence of electron-donating groups enhances its antimicrobial efficacy .

Anticancer Potential

The compound has been studied for its anticancer properties. It influences cell signaling pathways related to apoptosis and cell cycle regulation. For instance, it has shown potential in inhibiting cell proliferation in cancer cell lines, suggesting its role as a cytotoxic agent .

Anti-inflammatory Effects

Similar compounds have exhibited anti-inflammatory properties, and there is evidence that this compound may also play a role in modulating inflammatory responses through enzyme inhibition .

Case Studies

- Antibacterial Activity Study : A study assessed the antibacterial effects of several benzothiazole derivatives, including this compound. Results showed significant inhibition of bacterial growth in vitro, with minimum inhibitory concentrations (MIC) indicating strong activity against Gram-positive bacteria .

- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin, highlighting its potential as an anticancer drug .

Interaction with Biomolecules

The compound interacts with various enzymes and proteins, influencing their activity. This interaction often involves specific binding at the active sites of target enzymes, leading to either inhibition or modulation of their functions.

Stability and Environmental Factors

The stability of this compound is influenced by environmental factors such as pH and temperature. Laboratory studies have shown that these factors can significantly affect the compound's efficacy over time .

Summary Table of Biological Activities

| Activity Type | Description | Example Findings |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | Significant MIC values against Gram-positive bacteria |

| Anticancer | Induces apoptosis in cancer cell lines | Comparable IC50 values to doxorubicin |

| Anti-inflammatory | Modulates inflammatory responses via enzyme inhibition | Potential reduction in pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted anilines. For example, fluorobenzothiazole derivatives are synthesized via cyclization of fluoro-chloroaniline derivatives using ethanol as a solvent and reagents like anilino-s-methyl ethylene cyanoacetamide. Key parameters include temperature control (70–90°C), reaction time (6–12 hours), and purification via column chromatography with ethyl acetate/hexane gradients . The dimethyl sulfonamide group is introduced via nucleophilic substitution or sulfonation reactions under anhydrous conditions, requiring careful stoichiometry to avoid byproducts .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in polar solvents (e.g., DMSO/water mixtures). Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and structures are solved using direct methods in SHELXS. Refinement employs SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. Challenges include resolving disorder in the dimethylamino group, addressed using restraints and twin refinement for twinned data .

Q. What spectroscopic techniques are used to characterize this compound, and how are peaks interpreted?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows aromatic protons at δ 7.2–8.1 ppm (benzothiazole ring), dimethylamino protons as a singlet at δ 2.8–3.1 ppm, and sulfonamide NH as a broad peak at δ 6.5–7.0 ppm.

- FT-IR : Sulfonamide S=O stretches appear at 1150–1250 cm, and NH bending at 1600–1650 cm.

- HRMS : Exact mass confirmed via ESI-MS (e.g., [M+H]+ calculated for CHNOS: 282.0372) .

Advanced Research Questions

Q. How can computational docking elucidate the antidiabetic mechanism of this compound, and what parameters validate the model?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) targets enzymes like α-glucosidase or PPAR-γ. The compound’s sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Asp349 in PPAR-γ). Validation includes:

- RMSD ≤ 2.0 Å for ligand pose reproducibility.

- Binding energy ≤ -7.0 kcal/mol to confirm affinity.

- MD simulations (100 ns) assess stability via RMSF and ligand-protein interaction histograms .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:

- Dose-response curves : Compare IC values across studies (e.g., MTT assay vs. resazurin).

- SAR analysis : Modify substituents (e.g., replacing dimethylamino with morpholino) to isolate activity trends.

- Meta-analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify outliers .

Q. What strategies are used to improve solubility and bioavailability without altering core pharmacophores?

- Methodological Answer :

- Prodrug design : Esterify sulfonamide (e.g., methyl ester) for enhanced membrane permeability.

- Co-crystallization : Use co-formers like succinic acid to create soluble salts.

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, validated via HPLC dissolution testing .

Q. How is the compound’s stability under physiological conditions assessed, and what degradation products are monitored?

- Methodological Answer : Stability studies in simulated gastric fluid (SGF, pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24 hours. Analysis via LC-MS identifies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.